7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one
Overview
Description
7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a trifluoromethyl group attached to the chromen-2-one core structure
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzaldehyde.
Formation of Chromen-2-one Core: The substituted benzaldehyde undergoes a condensation reaction with a suitable reagent, such as malonic acid or its derivatives, to form the chromen-2-one core structure.
Introduction of Benzyloxy and Methoxy Groups: The benzyloxy and methoxy groups are introduced through nucleophilic substitution reactions using appropriate reagents, such as benzyl chloride and methanol, respectively.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonate, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of catalytic systems, continuous flow reactors, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl chloride, methanol, trifluoromethyl iodide, and trifluoromethyl sulfonate under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Mechanism of Action
The mechanism of action of 7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The benzyloxy and methoxy groups contribute to the compound’s binding affinity and selectivity towards specific targets, such as proteins and nucleic acids. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-(trifluoromethyl)-2H-chromen-2-one: Lacks the benzyloxy and methoxy groups, resulting in different chemical and biological properties.
7-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one: Lacks the benzyloxy group, affecting its lipophilicity and binding affinity.
7-Benzyloxy-4-(trifluoromethyl)-2H-chromen-2-one: Lacks the methoxy group, influencing its chemical reactivity and biological activity.
Uniqueness
7-((Benzyloxy)methoxy)-4-(trifluoromethyl)-2H-chromen-2-one is unique due to the presence of both benzyloxy and methoxy groups, which enhance its chemical reactivity and biological activity. The trifluoromethyl group further contributes to its stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-(phenylmethoxymethoxy)-4-(trifluoromethyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O4/c19-18(20,21)15-9-17(22)25-16-8-13(6-7-14(15)16)24-11-23-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMPACFWCQYKAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCOC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
277309-33-8 | |
Record name | 7-[(benzyloxy)methoxy]-4-(trifluoromethyl)-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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